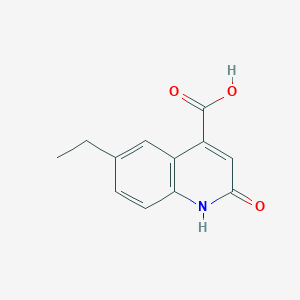![molecular formula C10H16N4O B11892123 2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11892123.png)
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2. 製法
合成経路と反応条件
2-アミノ-N-メチル-N-[(1S)-1-ピラジン-2-イルエチル]プロパンアミドの合成は、複数ステップのプロセスによって達成できます。一般的な方法の1つは、ピラジン-2-カルボン酸とチオニルクロリドを反応させてピラジン-2-カルボニルクロリドを生成することです。この中間体は、次にN-メチル-1-プロパンアミンと反応させ、目的の化合物を生成します。反応条件は通常、無水溶媒の使用と、高収率と純度を確保するための制御された温度を伴います。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模です。連続フローリアクターと自動化システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。さらに、結晶化やクロマトグラフィーなどの精製技術が、化合物を純粋な形で取得するために使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide can be achieved through a multi-step process. One common method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with N-methyl-1-propanamine to yield the desired compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
反応の種類
2-アミノ-N-メチル-N-[(1S)-1-ピラジン-2-イルエチル]プロパンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
置換: アミド基は求核置換反応に参加できます。その際、窒素原子は他の求核剤に置き換わる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤は、酸性または塩基性条件下で使用されます。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤は、無水条件下で使用されます。
置換: アミン、アルコール、チオールなどの求核剤は、目的の生成物に応じてさまざまな条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はピラジン-2-カルボン酸誘導体を生じる可能性がありますが、還元はアミン誘導体を生成する可能性があります。
4. 科学研究への応用
2-アミノ-N-メチル-N-[(1S)-1-ピラジン-2-イルエチル]プロパンアミドは、科学研究にいくつかの応用があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、酵素阻害やタンパク質-リガンド相互作用に関する研究に使用できます。
工業: この化合物は、特殊化学物質や材料の製造に使用できます。
科学的研究の応用
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
2-アミノ-N-メチル-N-[(1S)-1-ピラジン-2-イルエチル]プロパンアミドの作用機序には、特定の分子標的との相互作用が含まれます。ピラジン環は、タンパク質中の芳香族残基とπ-π相互作用に関与する可能性があります。一方、アミド基は、アミノ酸側鎖と水素結合を形成する可能性があります。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらします。
類似化合物との比較
類似化合物
2-アミノ-N-メチル-N-[(1S)-1-ピラジン-2-イルエチル]アセトアミド: プロパンアミド基の代わりにアセトアミド基を持つ類似の構造。
2-アミノ-N-メチル-N-[(1S)-1-ピラジン-2-イルエチル]ブタンアミド: プロパンアミド基の代わりにブタンアミド基を持つ類似の構造。
2-アミノ-N-メチル-N-[(1S)-1-ピラジン-2-イルエチル]ベンザミド: プロパンアミド基の代わりにベンザミド基を持つ類似の構造。
独自性
2-アミノ-N-メチル-N-[(1S)-1-ピラジン-2-イルエチル]プロパンアミドの独自性は、明確な化学的および生物学的特性をもたらす、官能基の特定の組み合わせにあります。ピラジン環とアミド基の存在により、さまざまな分子標的との多様な相互作用が可能になり、研究および工業用アプリケーションにおいて貴重な化合物となります。
特性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide |
InChI |
InChI=1S/C10H16N4O/c1-7(11)10(15)14(3)8(2)9-6-12-4-5-13-9/h4-8H,11H2,1-3H3/t7?,8-/m0/s1 |
InChIキー |
DBOQSQORACTPCZ-MQWKRIRWSA-N |
異性体SMILES |
C[C@@H](C1=NC=CN=C1)N(C)C(=O)C(C)N |
正規SMILES |
CC(C1=NC=CN=C1)N(C)C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)



![3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)

![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)


![7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11892104.png)

![N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide](/img/structure/B11892111.png)
![4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11892115.png)

